molecular formula C6H5N2+ B1195382 Benzenediazonium CAS No. 2684-02-8

Benzenediazonium

Cat. No. B1195382
CAS RN: 2684-02-8
M. Wt: 105.12 g/mol
InChI Key: CIZVQWNPBGYCGK-UHFFFAOYSA-N
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Description

Benzenediazonium is the aromatic diazonium ion formed from diazotisation of aniline. It has a role as a hapten.

Scientific Research Applications

Carcinogenic Potential

  • Benzenediazonium sulfate (BD) was found to induce tumors in mice through subcutaneous injections, suggesting a carcinogenic potential. BD is a metabolite of carcinogenic compounds such as 1-(phenylazo)-2-hydroxynaphthalene (Sudan I) (Tóth, Patil, Erickson, & Gannett, 1998). Additional studies showed similar carcinogenic effects in other experiments with BD (Tóth, Patil, Taylor, & Mattson, 1989).

Chemical Reactions and Mechanisms

  • Research on benzenediazonium-2-carboxylate revealed multiple mechanistic pathways in its decomposition, indicating complex chemical behavior and the potential for varied applications (Buxton, Fensome, Heaney, & Mason, 1995). Additionally, studies on the photolysis of substituted benzenediazonium salts offered insights into the reactivity of aryl cations, which are key intermediates in many organic reactions (Gasper, Devadoss, & Schuster, 1995).

Biological and Environmental Implications

  • The formation of benzenediazonium ion from Sudan I, a carcinogenic dye, and its binding to DNA, highlights the biological and environmental implications of benzenediazonium compounds (Stiborová, Asfaw, Anzenbacher, & Hodek, 1988). This points to the need for caution in handling these compounds and monitoring their presence in the environment.

Advanced Materials and Technology

  • In the field of materials science, aldehyde-functionalized benzenediazonium cation (ABD) was developed for immobilizing biomolecules on electrode surfaces, indicating potential applications in biosensing and electronic devices (Haque & Kim, 2011).

properties

CAS RN

2684-02-8

Product Name

Benzenediazonium

Molecular Formula

C6H5N2+

Molecular Weight

105.12 g/mol

IUPAC Name

benzenediazonium

InChI

InChI=1S/C6H5N2/c7-8-6-4-2-1-3-5-6/h1-5H/q+1

InChI Key

CIZVQWNPBGYCGK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)[N+]#N

Canonical SMILES

C1=CC=C(C=C1)[N+]#N

Other CAS RN

2684-02-8

Related CAS

100-34-5 (chloride)
369-57-3 (tetrafluoroborate(-1))
369-58-4 (hexafluorophosphate(-1))
619-97-6 (nitrate)
36211-73-1 (sulfate[1:1])
68596-95-2 (tri-iodide)

synonyms

enzenediazonium
benzenediazonium chloride
benzenediazonium hexafluorophosphate (-1)
benzenediazonium ion
benzenediazonium nitrate
benzenediazonium sulfate (1:1)
benzenediazonium sulfate (2:1)
benzenediazonium tetrafluoroborate
benzenediazonium tetrafluoroborate (-1)
benzenediazonium tri-iodide
phenyldiazonium compounds

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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